molecular formula C9H10BrF B6252197 1-(bromomethyl)-3-ethyl-2-fluorobenzene CAS No. 1823493-99-7

1-(bromomethyl)-3-ethyl-2-fluorobenzene

Cat. No.: B6252197
CAS No.: 1823493-99-7
M. Wt: 217.1
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Description

1-(Bromomethyl)-3-ethyl-2-fluorobenzene is a brominated aromatic compound featuring a bromomethyl (-CH2Br) group, an ethyl (-C2H5) substituent at the meta position, and a fluorine atom at the ortho position. Bromomethyl aromatic compounds are widely used in organic synthesis, pharmaceuticals, and materials science due to their versatility in nucleophilic substitution and cross-coupling reactions .

Properties

CAS No.

1823493-99-7

Molecular Formula

C9H10BrF

Molecular Weight

217.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethyl-2-fluorobenzene can be synthesized through several methods:

    Halogenation of 3-ethyl-2-fluorotoluene: This method involves the bromination of 3-ethyl-2-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs in a solvent such as carbon tetrachloride or chloroform under reflux conditions.

    Grignard Reaction: Another approach involves the formation of a Grignard reagent from 3-ethyl-2-fluorobenzyl chloride, followed by reaction with bromine to introduce the bromomethyl group.

Industrial Production Methods: Industrial production of 1-(bromomethyl)-3-ethyl-2-fluorobenzene generally follows the halogenation route due to its efficiency and scalability. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity.

Types of Reactions:

    Nucleophilic Substitution: The bromomethyl group in 1-(bromomethyl)-3-ethyl-2-fluorobenzene is highly reactive towards nucleophiles, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the bromomethyl group can yield 3-ethyl-2-fluorobenzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: 1-(azidomethyl)-3-ethyl-2-fluorobenzene.

    Oxidation: 3-ethyl-2-fluorobenzoic acid.

    Reduction: 3-ethyl-2-fluorobenzyl alcohol.

Scientific Research Applications

1-(Bromomethyl)-3-ethyl-2-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

    Material Science: The compound is used in the development of novel polymers and materials with specific electronic properties.

    Medicinal Chemistry: It is explored for its potential in drug development, particularly as a building block for molecules with biological activity.

    Biological Studies: The compound is used in labeling studies due to the presence of the bromomethyl group, which can be easily tagged with various probes.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-3-ethyl-2-fluorobenzene in chemical reactions primarily involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. The ethyl and fluorine substituents on the benzene ring can influence the reactivity and selectivity of these reactions through electronic and steric effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural parameters of related bromomethyl-substituted benzene derivatives:

Compound Name Molecular Formula CAS Number Molecular Weight Density (g/cm³) Boiling Point (°C) Key Substituents
1-(Bromomethyl)-3-fluorobenzene C₇H₆BrF 456-41-7 189.025 1.547 Not reported -F (ortho), -CH2Br
1-(Bromomethyl)-4-fluorobenzene C₇H₆BrF Not reported 189.025 Not reported Not reported -F (para), -CH2Br
1-(Bromomethyl)-4-methoxybenzene C₈H₉BrO Not reported 201.06 Not reported Not reported -OCH₃ (para), -CH2Br
1-(Bromomethyl)-3-(trifluoromethyl)benzene C₈H₆BrF₃ 402-49-3 239.04 Not reported Not reported -CF₃ (meta), -CH2Br
1-(Bromomethyl)-2,4-difluorobenzene C₇H₅BrF₂ Not reported 207.02 Not reported Not reported -F (ortho, para), -CH2Br

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine and trifluoromethyl groups enhance electrophilicity at the bromomethyl site, accelerating nucleophilic substitution reactions .
  • Electron-Donating Groups (EDGs) : Methoxy groups decrease electrophilicity but improve solubility in polar solvents .
  • Density Trends: Fluorinated derivatives (e.g., 1-(bromomethyl)-3-fluorobenzene) exhibit higher densities (~1.547 g/cm³) compared to non-fluorinated analogs due to increased molecular packing efficiency .
Method 1: Alkylation in Polar Aprotic Solvents
  • Example : 1-(Bromomethyl)-4-fluorobenzene is synthesized by reacting 4-fluorotoluene derivatives with brominating agents (e.g., NBS) in DMF with K₂CO₃ as a base .
  • Yield : Typically 60–80% after purification by column chromatography .
Method 2: C–C Bond Insertion
  • Example : 1-(Bromomethyl)-4-methoxybenzene is prepared via rhodium-catalyzed C–C bond insertion of diazo compounds into benzyl bromides, achieving >75% yield .
Method 3: Halogen Exchange
  • Example : Fluorinated derivatives (e.g., 1-(bromomethyl)-2,4-difluorobenzene) are synthesized by substituting chlorine with fluorine using KF in the presence of phase-transfer catalysts .
Reactivity
  • Nucleophilic Substitution : Bromomethyl groups react with amines, thiols, and alkoxides. Fluorine substituents enhance leaving-group ability, reducing reaction temperatures .
  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids are facilitated by EWGs like -CF₃ .

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